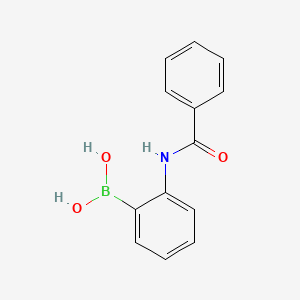

2-Benzamidophenylboronic Acid

Descripción

Propiedades

Fórmula molecular |

C13H12BNO3 |

|---|---|

Peso molecular |

241.05 g/mol |

Nombre IUPAC |

(2-benzamidophenyl)boronic acid |

InChI |

InChI=1S/C13H12BNO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-9,17-18H,(H,15,16) |

Clave InChI |

BUUDYJUCVHCICR-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)(O)O |

Origen del producto |

United States |

Synthetic Methodologies for 2 Benzamidophenylboronic Acid and Its Analogs

Direct Boronation Strategies for Aryl Systems

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. This approach avoids the pre-functionalization of the aromatic ring, such as halogenation, which is often required in traditional methods.

Iridium-catalyzed C-H borylation has been a key development in this area. While these reactions on benzamides often yield meta and para substituted products due to steric hindrance, specific ligands have been developed to achieve ortho-selectivity. Current time information in Bangalore, IN.nih.gov For instance, the use of 5-trifluoromethylated bipyridine ligands with an [Ir(OMe)(COD)]₂ precatalyst has been shown to effectively direct the borylation to the ortho position of various aromatic amides. unirioja.es The reaction typically proceeds in a solvent like THF at elevated temperatures, using bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. unirioja.esmdpi.com Computational studies suggest that outer-sphere interactions between the amide group and the substituted ligand play a crucial role in directing the regioselectivity. unirioja.es Another approach to achieve ortho-selectivity in secondary aromatic amides involves an iridium catalyst with a BAIPy ligand, where hydrogen bonding between the catalyst and the substrate directs the borylation. nih.gov

Metal-free C-H borylation offers an alternative to transition metal-catalyzed reactions. Boron tribromide (BBr₃) has been effectively used for the ortho-C-H borylation of benzamides. nih.govacs.orgnih.govchalmers.se This method provides a convenient route to ortho-borylated benzamides in moderate to good yields and is applicable to a wide range of substrates. nih.gov The reaction is believed to proceed through a carbonyl-directed mechanism, where the amide's carbonyl oxygen coordinates to the boron atom, facilitating the electrophilic borylation at the ortho position. nih.govresearchgate.net

Table 1: Comparison of Direct Boronation Strategies

| Method | Catalyst/Reagent | Selectivity | Key Features |

|---|---|---|---|

| Iridium-Catalyzed Borylation | [Ir(OMe)(COD)]₂ / 5-CF₃-bipyridine | ortho | Effective for a variety of aromatic amides. unirioja.es |

| Iridium-Catalyzed Borylation | BAIPy-Ir catalyst | ortho | Directed by hydrogen bonding; suitable for secondary amides. nih.gov |

Precursor-Based Routes to 2-Benzamidophenylboronic Acid

Precursor-based routes involve the synthesis of the benzamide (B126) and boronic acid functionalities in separate steps. These methods offer flexibility in the choice of starting materials and are often used when direct borylation is not feasible or efficient.

Amidation Reactions in the Synthesis of Benzamido Moieties

The formation of the amide bond is a critical step in the synthesis of this compound from its precursors. The Schotten-Baumann reaction is a classical and widely used method for this purpose. smolecule.com It involves the reaction of an amine with an acyl chloride in the presence of a base, typically in a two-phase solvent system of water and an organic solvent like dichloromethane. smolecule.com For the synthesis of this compound, this would involve the reaction of 2-aminophenylboronic acid with benzoyl chloride. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide. smolecule.com

Alternatively, amide formation can be achieved through coupling reactions between a carboxylic acid and an amine using various coupling reagents. Reagents such as TBTU or HATU, in the presence of an organic base like N-methylmorpholine or DIPEA, are commonly used to facilitate this transformation in solvents like THF or DCM. google.comacs.org

Formation of Boronic Acid Functionality

The boronic acid group can be introduced onto a pre-existing benzamide scaffold. A common method involves the use of a halogenated precursor, such as 2-bromobenzamide. nih.govsigmaaldrich.com The synthesis can proceed via a lithiation-borylation sequence. bris.ac.ukbris.ac.ukrsc.orgnih.govu-tokyo.ac.jp This involves the reaction of the aryl halide with an organolithium reagent, such as n-butyllithium or sec-butyllithium, to form an aryllithium intermediate. This intermediate is then reacted with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid.

Another well-established method is the palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction, often referred to as the Miyaura borylation, provides a direct route to the corresponding boronate ester, which can then be hydrolyzed to the boronic acid.

Derivatization and Structural Modification Approaches

Once this compound is synthesized, it can be further modified to create a variety of analogs. These modifications can be targeted at the boronic acid functionality or the benzamide moiety.

Synthesis of Pinacol (B44631) Esters and Other Boronate Derivatives

Boronic acids are often converted to their corresponding boronate esters, such as pinacol esters, for improved stability, solubility, and handling. The pinacol ester of this compound can be prepared by reacting the boronic acid with pinacol. This reaction is typically carried out in a suitable solvent and may be facilitated by the removal of water. Alternatively, the pinacol ester can be synthesized directly from a halogenated precursor via a palladium-catalyzed borylation with bis(pinacolato)diboron.

Modifications at the Benzamide Moiety

The benzamide portion of this compound offers several sites for structural modification. The N-H proton of the amide can be substituted, for instance, through alkylation or arylation reactions. Furthermore, the benzoyl group can be modified by introducing substituents onto the phenyl ring. This can be achieved by starting with a substituted benzoyl chloride in the initial amidation step. For example, using a substituted benzoyl chloride with 2-aminophenylboronic acid would lead to a range of N-(2-boronophenyl)benzamide analogs. researchgate.netnih.gov

The amide bond itself can be subjected to hydrolysis under acidic or basic conditions to regenerate the corresponding amine and carboxylic acid. smolecule.comevitachem.com This reactivity can be utilized to remove the benzoyl group if it is used as a protecting group. Additionally, the aromatic rings of the benzamide moiety can undergo further functionalization, such as electrophilic aromatic substitution, provided the reaction conditions are compatible with the boronic acid group.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminophenylboronic acid |

| Benzoyl chloride |

| Bis(pinacolato)diboron (B₂pin₂) |

| Boron tribromide (BBr₃) |

| 2-Bromobenzamide |

| Pinacol |

| N-(2-boronophenyl)benzamide |

| [Ir(OMe)(COD)]₂ |

| 5-Trifluoromethylated bipyridine |

| BAIPy |

| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| N-Methylmorpholine |

| DIPEA (N,N-Diisopropylethylamine) |

| n-Butyllithium |

| sec-Butyllithium |

| Trimethyl borate |

| Triisopropyl borate |

| THF (Tetrahydrofuran) |

Catalytic Applications and Reactivity Profiles of 2 Benzamidophenylboronic Acid

Role in Cross-Coupling Reactions

2-Benzamidophenylboronic acid and its derivatives are valuable reagents in palladium-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Suzuki-Miyaura Coupling and Mechanistic Insights

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org this compound can serve as the organoboron partner in these reactions.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate. libretexts.org This intermediate is initially a cis-palladium complex that quickly isomerizes to the more stable trans-complex. wikipedia.org

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. wikipedia.org This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium complex. organic-chemistry.org

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The presence of the benzamido group in this compound can influence the electronic properties and reactivity of the boronic acid moiety, potentially affecting the efficiency and outcome of the Suzuki-Miyaura coupling.

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the organohalide bond. | Pd(II)-halide complex |

| Transmetalation | The organic group is transferred from the boronic acid to the palladium complex. | Diorganopalladium(II) complex |

| Reductive Elimination | The coupled product is formed, and the Pd(0) catalyst is regenerated. | Pd(0) catalyst |

Mizoroki-Heck Type Reactions Involving Organoboron Reagents

The Mizoroki-Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org However, variations of this reaction have been developed that utilize organoboron reagents. In these Mizoroki-Heck type reactions, an organoboronic acid can be used in place of the typical organohalide, coupling with an alkene under oxidative conditions. organic-chemistry.org

While direct examples specifically detailing the use of this compound in Mizoroki-Heck type reactions are not prevalent in the provided search results, the general principle suggests its potential applicability. The reaction would likely proceed through a pathway where the organoboronic acid undergoes transmetalation with a palladium(II) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to afford the coupled product. The use of an oxidant is often necessary to regenerate the active palladium(II) catalyst. organic-chemistry.org The development of such reactions expands the versatility of organoboron compounds in C-C bond formation beyond the traditional Suzuki-Miyaura coupling. rsc.org

Involvement in Asymmetric Catalysis

The benzamidophenylboronic acid scaffold is a valuable platform for the development of chiral ligands and catalysts for asymmetric synthesis, enabling the production of enantiomerically enriched compounds. umich.edu

Chiral Ligand Design and Precursors from Benzamidophenylboronic Scaffolds

The design of effective chiral ligands is central to asymmetric catalysis. calis.edu.cn C₂-symmetric chiral amides have proven to be effective ligands in various asymmetric transformations. mdpi.com The this compound structure provides a rigid backbone that can be modified to create chiral ligands. The amide functionality offers a coordination site, and the phenyl ring allows for the introduction of chiral auxiliaries or other functional groups to create a stereochemically defined environment around a metal center. mdpi.com These ligands can then be used to induce enantioselectivity in a variety of metal-catalyzed reactions. organic-chemistry.org The development of novel chiral ligands from readily available precursors is a continuous effort in the field of asymmetric catalysis. researchgate.net

Asymmetric Addition Reactions to Carbonyl Systems

Asymmetric addition of organometallic reagents to carbonyl compounds is a fundamental method for synthesizing chiral alcohols. illinois.edu While the direct use of this compound as the nucleophilic partner in these additions is not explicitly detailed, its derivatives can play a role. For instance, chiral ligands derived from similar backbones are employed in the enantioselective addition of arylboronic acids to aldehydes and ketones. nih.govmdpi.com These reactions often utilize transition metal catalysts, such as rhodium or ruthenium, in combination with a chiral ligand to control the stereochemical outcome. nih.govmdpi.com The development of catalytic systems that can achieve high yields and enantioselectivities with a broad range of substrates is a significant goal in this area. nih.gov

| Reaction Type | Catalyst System | Products | Key Features |

|---|---|---|---|

| Asymmetric addition of arylboronic acids to aldehydes | Ru-complex with chiral phosphoramidite (B1245037) ligand | Chiral secondary alcohols | High yields and enantioselectivities. mdpi.com |

| Asymmetric addition of arylboronic acids to aliphatic aldehydes | Ru-complex with P-chiral monophosphorous ligands | Chiral aryl alkyl alcohols | Broad substrate scope. nih.gov |

| Asymmetric allylic alkylation | Pd-complex with chiral phosphine (B1218219) ligand | Enantioenriched allylic compounds | High enantioselectivity. umich.edu |

Lewis Acidic Properties and Catalytic Activation

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. wikipedia.org Boron compounds, such as boronic acids, are well-known Lewis acids due to the electron-deficient nature of the boron atom. wikipedia.org The Lewis acidity of this compound can be harnessed for catalytic applications.

The strength of a Lewis acid can be evaluated by its fluoride (B91410) ion affinity (FIA). nih.gov The substituents on the boron atom significantly influence its Lewis acidity. In this compound, the phenyl ring and hydroxyl groups attached to the boron atom modulate its electron-accepting ability.

This Lewis acidity allows this compound and its derivatives to act as catalysts in various organic transformations. They can activate substrates by coordinating to Lewis basic sites, such as carbonyl oxygen atoms, thereby enhancing the substrate's reactivity towards nucleophilic attack. mdpi.com This principle is fundamental to many catalytic processes, including Diels-Alder reactions and aldol (B89426) additions. nih.gov While specific examples of this compound acting as a Lewis acid catalyst require further investigation, its inherent properties suggest its potential in this area of catalysis. nih.govrsc.org

Boron-Based Lewis Acid Catalysis in Organic Transformations

Boron-based compounds, particularly boronic acids, can function as effective Lewis acid catalysts in a variety of organic transformations. wikipedia.org A Lewis acid is defined as an electron pair acceptor, and in the context of catalysis, it activates a substrate by withdrawing electron density, thereby increasing its reactivity toward nucleophiles. wikipedia.org The boron atom in boronic acids possesses an empty p-orbital, making it capable of accepting a pair of electrons from a Lewis base, such as the oxygen or nitrogen atom of a substrate. This interaction enhances the electrophilic character of the substrate. sioc.ac.cn

Lewis acid catalysis is a cornerstone of organic synthesis, enabling a wide range of reactions, including carbon-carbon and carbon-heteroatom bond formations. wikipedia.org Classic examples of reactions that can be catalyzed by Lewis acids include the Friedel-Crafts reaction, the aldol reaction, and pericyclic reactions like the Diels-Alder reaction. wikipedia.org The use of Lewis acid catalysts can not only accelerate these reactions but also impart regioselectivity and stereoselectivity. wikipedia.org While traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are widely used, there is a continuous development of more specialized Lewis acids with tailored ligands to improve reactivity and selectivity. wikipedia.org Boron Lewis acids, for instance, have been shown to be powerful tools for the cleavage of carbon-heteroatom bonds, a process known as defunctionalisation. rsc.org

The catalytic activity of boronic acids like this compound is influenced by the substituents on the boron atom and the aromatic ring. The benzamido group at the ortho position can play a crucial role in modulating the Lewis acidity of the boron center and can also participate in the catalytic cycle through secondary interactions, potentially leading to enhanced selectivity.

Synergistic Catalysis with this compound Derivatives

Synergistic catalysis is a powerful strategy in which two or more distinct catalysts work in a cooperative manner to facilitate a chemical transformation that is not efficiently achievable with a single catalyst. rsc.orgprinceton.edu This approach involves the simultaneous activation of both the nucleophile and the electrophile by separate catalysts, leading to a significant rate enhancement and often improved selectivity. rsc.orgbeilstein-journals.org The core principle is to raise the energy of the highest occupied molecular orbital (HOMO) of one substrate and lower the energy of the lowest unoccupied molecular orbital (LUMO) of the other, thereby narrowing the energy gap for the reaction to occur. wikipedia.org

In the context of this compound derivatives, synergistic catalysis can be envisioned through the combination of the boronic acid's Lewis acidity with another catalytic mode, such as transition metal catalysis or organocatalysis. princeton.eduwikipedia.org For instance, the boronic acid moiety could act as a Lewis acid to activate an electrophile, while a transition metal complex simultaneously activates the nucleophile. princeton.edu This dual activation strategy can lead to novel and efficient bond-forming reactions.

A notable example of synergistic catalysis is the merger of transition metal catalysis with organocatalysis. princeton.edumdpi.com For example, in an α-allylation of an aldehyde, a transition metal catalyst like palladium can generate an electrophilic π-allyl complex, while a chiral amine organocatalyst activates the aldehyde by forming a nucleophilic enamine intermediate. mdpi.com The subsequent reaction between these two activated species leads to the formation of the desired product with high enantioselectivity. mdpi.com Similarly, derivatives of this compound could be designed to incorporate additional catalytic functionalities, or be used in conjunction with other catalysts, to achieve synergistic effects. The amide group in this compound could also participate in hydrogen bonding or act as a directing group in a cooperative catalytic system.

Table 1: Examples of Synergistic Catalytic Systems

| Catalyst System | Reaction Type | Role of Catalysts | Reference |

| Rhodium and Palladium Complexes | Enantioselective Allylic Alkylation | One catalyst activates the substrate while the other induces enantioselectivity. wikipedia.org | wikipedia.org |

| Iridium Catalyst and Chiral Primary Amine | α-Allylation of Branched Aldehydes | The iridium complex activates the allylic component, and the chiral amine forms a nucleophilic enamine with the aldehyde. wikipedia.org | wikipedia.org |

| Proline and Ag(I) Catalyst | 3-Component Coupling | Proline forms a nucleophilic enamine, and the Ag(I) catalyst acts as a π-acid to activate an alkyne. princeton.edu | princeton.edu |

Other Reactive Pathways Enabled by Organoboron Character

Metalate Shift Reactions in Organoboron Chemistry

A significant reactive pathway in organoboron chemistry involves the 1,2-metalate shift, a process where a substituent on a tetracoordinate boron "ate" complex migrates from the boron atom to an adjacent carbon atom. nih.govsioc-journal.cn This type of reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and stereoselectivity. nih.govsioc-journal.cn The process is initiated by the addition of a nucleophile to the trivalent organoboron compound, forming a tetracoordinate boronate species. The subsequent migration of a group from the boron to an adjacent atom is the key step.

Catalyst-promoted 1,2-metalate shifts have emerged as a particularly exciting area of research. nih.govrsc.org External catalysts, such as Lewis acids or transition metal complexes, can facilitate these shifts, enabling transformations that are otherwise difficult to achieve. nih.gov For example, Lewis acids can accelerate metalate shifts to both sp² and sp³ hybridized carbon atoms. nih.gov Transition metal complexes can promote these shifts by binding to ligands associated with the boron reagent or by directly activating alkenylboronates. nih.gov

An illustrative example is the palladium-catalyzed vinylidenation of organoboronic esters. In this reaction, an 'ate' complex derived from a boronic ester undergoes a 1,2-boronate rearrangement upon interaction with a (π-allyl)palladium complex, leading to the formation of a new alkenylboronic ester. nih.gov Another example is the organocatalytic cross-coupling of arylboronic acids with benzylic chlorides, catalyzed by organic sulfides, which is proposed to proceed through a mechanism involving a 1,2-metalate shift. nih.gov

Functional Group Tolerance and Chemoselectivity in Transformations

Organoboron reagents, including this compound, often exhibit good functional group tolerance in various chemical transformations. The reactivity of the boronic acid moiety can be tuned to react selectively in the presence of other functional groups. For example, in Suzuki-Miyaura cross-coupling reactions, the C-B bond of a boronic acid selectively reacts with an organohalide in the presence of a palladium catalyst, leaving other functional groups such as esters, ketones, and amides intact.

The ability to achieve chemoselectivity is often dependent on the specific reaction conditions, including the choice of catalyst, solvent, and temperature. youtube.com For instance, the reduction of a molecule containing both a ketone and an amide can be achieved chemoselectively. Sodium borohydride (B1222165) will selectively reduce the ketone, while leaving the amide untouched. youtube.com Conversely, protecting the ketone allows for the selective reduction of the amide with a stronger reducing agent like lithium aluminum hydride. youtube.com

The development of catalytic systems with high functional group tolerance is an active area of research. nih.gov For this compound, the interplay between the boronic acid functionality and the adjacent benzamido group can influence its reactivity and selectivity profile, potentially enabling unique chemoselective transformations.

Table 2: Common Protecting Groups for Different Functional Groups

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| Alcohol | tert-Butyldimethylsilyl ether | TBS | Fluoride source (e.g., TBAF) or acid | youtube.com |

| Alcohol | Benzyl ether | Bn | Hydrogenation or strong acid | youtube.com |

| Amine | Carboxybenzyl | Cbz or Z | Hydrogenation or strong acid | youtube.com |

| Amine | tert-Butoxycarbonyl | Boc | Acid | youtube.com |

| Carboxylic Acid | tert-Butyl ester | Acid | youtube.com |

Molecular Recognition and Supramolecular Assemblies Involving 2 Benzamidophenylboronic Acid

Non-Covalent Interactions and Self-Assembly

The self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry, driven by a variety of non-covalent interactions. nih.govrug.nlresearchgate.net In the context of 2-benzamidophenylboronic acid, the interplay between hydrogen bonding and aromatic interactions is pivotal in dictating its aggregation behavior and the formation of higher-order structures. These interactions are reversible and allow for the spontaneous formation of well-defined assemblies. nih.govmdpi.com

Hydrogen Bonding Networks in Supramolecular Architectures

Hydrogen bonds are highly directional and specific interactions that play a crucial role in the formation of supramolecular architectures. rsc.orgnih.gov The this compound molecule possesses both hydrogen bond donors (the N-H of the amide and the O-H of the boronic acid) and acceptors (the C=O of the amide and the O-H of the boronic acid). This arrangement allows for the formation of robust and predictable hydrogen bonding networks.

For instance, the amide groups can form classic N-H···O=C hydrogen bonds, leading to the creation of linear tapes or dimeric motifs. researchgate.net Furthermore, the boronic acid moiety can participate in hydrogen bonding, either by donating a proton from its hydroxyl groups or by accepting a hydrogen bond at its oxygen atoms. The combination of these interactions can lead to the formation of complex two-dimensional sheets or three-dimensional frameworks. nih.govmdpi.com The strength and directionality of these hydrogen bonds are fundamental to the stability and defined structure of the resulting supramolecular assemblies. rsc.org

Pi-Stacking and Other Aromatic Interactions

Aromatic π-π stacking interactions are another significant non-covalent force that contributes to the stability of supramolecular structures formed by this compound. mdpi.comwikipedia.org These interactions arise from the face-to-face or edge-to-face arrangement of the phenyl rings within the molecule. libretexts.org The benzamido and phenylboronic acid moieties both contain aromatic rings that can engage in these stabilizing interactions.

Dynamic Covalent Chemistry with Boronic Acids

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex and adaptable molecular systems under thermodynamic control. wikipedia.orgnih.govnih.gov Boronic acids are particularly well-suited for DCC due to their ability to form reversible covalent bonds with diols, leading to the formation of boronate esters. nih.gov This reversible nature allows for "error-checking" during the assembly process, resulting in the most thermodynamically stable products. nih.gov

Reversible Covalent Interactions with Diols and Carbohydrates

A hallmark of boronic acid chemistry is the reversible formation of cyclic esters with 1,2- and 1,3-diols. nih.gov This reaction is highly dependent on factors such as pH, the pKa of the boronic acid, and the stereochemistry of the diol. researchgate.net this compound can readily participate in these interactions, making it a valuable building block for systems that respond to the presence of diol-containing molecules, such as carbohydrates.

The binding of boronic acids to the diol groups present in saccharides is a well-established principle used in the development of sensors and separation systems for carbohydrates. nih.gov The strength of the boronic acid-diol interaction can be tuned by modifying the electronic properties of the boronic acid and the pH of the medium. researchgate.net This reversible covalent chemistry provides a powerful tool for creating dynamic systems that can assemble and disassemble in response to specific chemical stimuli.

Formation of Boronate Esters for Transient Scaffolds

The reversible formation of boronate esters can be harnessed to create transient or temporary molecular scaffolds. These scaffolds can be formed by the reaction of this compound with poly-diol compounds, leading to the formation of cross-linked networks or discrete molecular cages. wikipedia.org The dynamic nature of the boronate ester linkage allows these structures to be adaptable and responsive to changes in their environment.

For example, the introduction of a competitive diol or a change in pH can lead to the disassembly of the scaffold. This "on-off" capability is a key feature of dynamic covalent systems and has potential applications in areas such as controlled release and the development of responsive materials. The ability to form transient, yet stable, structures through boronate esterification is a powerful strategy in supramolecular and materials chemistry. nih.gov

Design of Molecular Receptors and Chemodosimeters

The unique combination of a hydrogen-bonding amide group and a diol-binding boronic acid moiety makes this compound an excellent candidate for the design of molecular receptors and chemodosimeters. mdpi.com These are molecules designed to selectively bind to a specific analyte (guest) and, in the case of chemodosimeters, to signal this binding event through a detectable change, such as in fluorescence or color.

By incorporating a fluorophore or chromophore into the structure of a receptor based on this compound, it is possible to create sensors for various analytes. For instance, the binding of a carbohydrate to the boronic acid moiety can induce a conformational change in the molecule, altering the photophysical properties of the appended signaling unit. This principle is widely used in the development of fluorescent sensors for saccharides. skemman.is

Furthermore, the strategic placement of the amide group can enhance the selectivity and binding affinity of the receptor through additional hydrogen bonding interactions with the target analyte. This cooperative binding, involving both covalent and non-covalent interactions, can lead to highly effective and selective molecular receptors. skemman.isrsc.org

Applications in the Construction of Complex Molecular Architectures

Building Block in Retrosynthetic Strategies for Organic Molecules

In the logic of retrosynthetic analysis, where a target molecule is deconstructed into simpler, commercially available precursors, 2-benzamidophenylboronic acid is recognized as a key synthon for ortho-functionalized aniline (B41778) or benzamide (B126) derivatives. The carbon-boron bond is strategically disconnected to reveal a nucleophilic aryl component (represented by an arylmetal species or the boronic acid itself) and an electrophilic partner, typically an aryl halide or triflate.

The primary utility of this compound in this context is as a robust partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is one of the most powerful methods for forming carbon-carbon bonds. By incorporating the 2-benzamidophenyl unit, chemists can forge connections to other aromatic or vinyl systems, building molecular complexity rapidly. The presence of the amide functionality is significant as it can direct the regioselectivity of reactions on the aromatic ring and serve as a handle for further transformations or as a key pharmacophore in the final target molecule.

For example, in the conceptual design of a complex biaryl compound containing an ortho-amido group, the retrosynthetic disconnection would logically lead back to this compound and a corresponding aryl halide.

Table 1: Retrosynthetic Disconnection Approach

| Target Moiety | Bond Disconnection | Precursors (Synthons) | Corresponding Reagents |

|---|

This strategic approach simplifies the synthesis of otherwise difficult-to-access substituted aromatic compounds, making this compound a cornerstone in the synthetic planning of numerous organic molecules.

Synthesis of Pharmaceutical Scaffolds and Advanced Intermediates

The unique arrangement of functional groups in this compound makes it an important intermediate in the synthesis of various scaffolds relevant to the pharmaceutical industry. Boronic acids, in general, are crucial for creating the complex architectures found in modern drug candidates.

Benzoxazoles and benzimidazoles are privileged heterocyclic scaffolds found in a multitude of biologically active compounds and approved pharmaceuticals. The conventional and most widely utilized synthesis of these heterocycles involves the condensation of an ortho-aminophenol or an ortho-phenylenediamine with a carboxylic acid or its equivalent.

While this compound is not typically used for direct intramolecular cyclization to form a benzoxazole, its precursor, 2-aminophenylboronic acid, is a key starting material for related heterocycles. The synthesis of benzoxazoles often proceeds via the reaction of 2-aminophenols with various carbonyl compounds. chemicalbook.comnih.govglobalresearchonline.net A common strategy involves the condensation with aldehydes, carboxylic acids, or acyl chlorides. chemicalbook.com More advanced copper-catalyzed methods have been developed that utilize ortho-haloanilides, which share a structural similarity (an amide ortho to a reactive site) with this compound, highlighting the importance of this substitution pattern in modern synthetic chemistry. organic-chemistry.org

Table 2: Common Synthetic Routes to Benzoxazoles

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Key Advantage |

|---|---|---|---|

| o-Aminophenol | Aldehyde | Acid catalyst (e.g., samarium triflate) | Green, efficient method organic-chemistry.org |

| o-Aminophenol | Carboxylic Acid | Polyphosphoric Acid (PPA) | High-yielding condensation |

The role of this compound in this area is primarily as a stable precursor that can be readily converted back to the corresponding amine (o-aminophenylboronic acid) if needed, or used in coupling reactions where the benzamide group is a desired feature in the final product.

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. The development of methods for enantioselective synthesis is therefore a major focus of chemical research. While this compound is an achiral molecule, its structure contains functional groups that could be modified to create chiral ligands or auxiliaries for asymmetric catalysis.

However, the current body of scientific literature does not prominently feature this compound as a direct tool for inducing enantioselectivity. Research in the field of chiral boronic acids has largely focused on the synthesis of enantioenriched aminoboronic acids themselves, which are valuable pharmacophores, rather than using a compound like this compound to catalyze the formation of other chiral molecules. The potential exists for this compound to be developed into a chiral ligand, for instance, by modifying the benzamide portion, but this application remains largely unexplored.

Contributions to Material Science Precursors

Arylboronic acids are increasingly recognized for their utility in materials science, particularly in the synthesis of sensors and conjugated polymers. The Lewis acidic nature of the boron atom allows boronic acids to reversibly bind with diols, a property that has been widely exploited in the creation of sensors for saccharides and other biologically important molecules.

Furthermore, the ability of arylboronic acids to participate in palladium-catalyzed polymerization reactions (e.g., Suzuki polymerization) with dihaloarenes allows for the synthesis of well-defined conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

This compound represents a potential monomer for such applications. Its incorporation into a polymer backbone via its boronic acid group would introduce a pending benzamide functionality at regular intervals along the polymer chain. The amide group's ability to form hydrogen bonds could impart unique self-assembly properties and influence the morphology and electronic characteristics of the resulting material. While specific examples of materials derived from this compound are not yet widespread in the literature, its structure makes it a promising candidate for the future development of novel functional materials.

Computational and Theoretical Investigations of 2 Benzamidophenylboronic Acid

Quantum Chemical Studies on Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules like 2-Benzamidophenylboronic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Molecular Geometry and Electronic Properties: DFT calculations can be used to determine the optimized three-dimensional structure of this compound, providing precise bond lengths, bond angles, and dihedral angles. Such studies on similar molecules, like other substituted phenylboronic acids, have been performed to understand their conformational preferences. For instance, theoretical investigations into various phenylboronic acid derivatives have elucidated the planarity of the phenyl ring and the orientation of the boronic acid group.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be located primarily on the electron-rich benzamido group, while the LUMO would likely be centered on the electron-deficient boronic acid moiety.

Molecular Electrostatic Potential (MEP): The MEP map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the boronic acid and the carbonyl group would exhibit negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The hydrogen atoms of the boronic acid and the amide group would show positive potential.

A hypothetical data table summarizing the kind of information that would be obtained from a DFT study on this compound is presented below, based on typical values for similar compounds.

| Parameter | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations of Binding and Interaction

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations are particularly useful for understanding how a ligand like this compound might bind to a biological target, such as an enzyme.

Binding Pose and Interactions: MD simulations can be initiated from a docked pose of this compound within the active site of a protein. The simulation then allows the system to evolve, providing a dynamic picture of the binding. This can reveal the stability of the initial binding pose and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the boronic acid group is known to form reversible covalent bonds with serine residues in the active sites of some proteases. MD simulations could elucidate the dynamics of this bond formation and breakage.

Binding Free Energy Calculations: Advanced MD simulation techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be used to estimate the binding free energy of the ligand to its target. This provides a quantitative measure of the binding affinity.

A summary of the type of data that would be generated from an MD simulation study is shown in the table below.

| Simulation Parameter | Finding (Hypothetical) | Implication |

| RMSD of Ligand | Stable around 2 Å | The ligand maintains a stable binding pose. |

| Key Interacting Residues | Ser195, His57, Trp215 | Identifies the crucial amino acids for binding. |

| Dominant Interaction Type | Covalent bond (B-O), Hydrogen bonds | Explains the nature of the binding. |

| Calculated Binding Free Energy | -8.5 kcal/mol | Predicts a strong binding affinity. |

Mechanistic Elucidation of Catalytic Cycles

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions, including catalytic cycles. This compound has the potential to act as a catalyst, for example, in amidation reactions, leveraging the Lewis acidity of the boron atom.

Reaction Pathway and Intermediates: DFT calculations can map out the entire reaction pathway for a catalytic cycle. This involves identifying the structures of all reactants, intermediates, and transition states. For a this compound-catalyzed amidation, the mechanism would likely involve the activation of a carboxylic acid by the boronic acid.

Transition State Analysis: By calculating the energies of the transition states, the activation energy for each step in the catalytic cycle can be determined. This helps to identify the rate-determining step of the reaction. Vibrational frequency calculations are used to confirm that the identified stationary points are indeed minima (reactants, intermediates, products) or first-order saddle points (transition states).

Role of the Catalyst: These studies can clarify the precise role of the catalyst. For this compound, the intramolecular amide group could potentially participate in the catalytic cycle, for instance, through hydrogen bonding to orient the substrates, leading to a more efficient reaction. Computational studies on boron-catalyzed amidations have proposed mechanisms involving the formation of acyloxyboronate intermediates.

A hypothetical reaction coordinate diagram for a this compound-catalyzed amidation could be constructed from the computed energies, as depicted in the table below.

| Reaction Species | Relative Energy (kcal/mol) (Hypothetical) | Description |

| Reactants | 0.0 | Starting materials |

| Intermediate 1 | -5.2 | Catalyst-substrate complex |

| Transition State 1 | +15.8 | Activation of carboxylic acid |

| Intermediate 2 | -10.1 | Tetrahedral intermediate |

| Transition State 2 | +12.5 | Amide bond formation |

| Products | -20.3 | Final products and regenerated catalyst |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are crucial in drug discovery for designing more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties or molecular descriptors. For a series of derivatives of this compound, various descriptors could be calculated, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters. A QSAR model could then be built to predict the activity of new, unsynthesized analogs.

3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of molecular fields. These methods can generate contour maps that visualize the regions around the molecule where modifications would likely increase or decrease activity. Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity.

Insights for Molecular Design: Computational SAR studies on related benzamide (B126) derivatives have highlighted the importance of specific substitutions on the phenyl rings for activity. For instance, studies on N-(2-aminophenyl)-benzamide derivatives as histone deacetylase inhibitors have provided insights into the structural requirements for potent inhibition. Similar studies on this compound analogs could guide the synthesis of new compounds with improved properties.

The table below illustrates the kind of information a CoMSIA study might provide for a series of this compound derivatives.

| Field Contribution | Percentage (Hypothetical) | Interpretation for Design |

| Steric | 30% | Bulky groups in specific regions may enhance activity. |

| Electrostatic | 45% | Electron-withdrawing or -donating groups are important. |

| Hydrophobic | 25% | Lipophilicity in certain areas is favorable. |

Future Research Directions and Emerging Paradigms

Innovations in Synthetic Methodologies for 2-Benzamidophenylboronic Acid

Future advancements in organic synthesis are expected to provide more efficient, atom-economical, and sustainable methods for preparing this compound and its derivatives. Research is likely to focus on two primary innovative strategies: transition-metal-catalyzed cross-coupling and direct C-H activation.

Palladium-catalyzed borylation of aryl halides, a cornerstone of modern synthesis, represents a robust route. nih.govupenn.edubeilstein-journals.org Future work will likely focus on optimizing this approach for ortho-halo-benzamide precursors. Innovations may include the development of novel catalyst systems that operate at room temperature, the use of more atom-economical boron sources like tetrahydroxydiboron, and the application of mechanochemistry (ball milling) to achieve solvent-free reaction conditions. beilstein-journals.orgnih.gov These advancements would significantly reduce the environmental impact and cost associated with the synthesis.

A more revolutionary approach lies in the direct C-H borylation of benzamides, primarily using iridium-based catalysts. illinois.edudur.ac.uk This methodology offers the ultimate in atom economy by converting a C-H bond directly to a C-B bond, avoiding the need for pre-functionalized halogenated starting materials. While current systems for benzamides often show a preference for meta-position borylation due to the directing effect of the amide group, a significant future challenge is the design of new ligands and catalysts that can override this inherent selectivity to achieve ortho-borylation. acs.orgacs.orgnih.gov Success in this area would represent a paradigm shift in the synthesis of this compound and its analogues.

| Synthetic Strategy | Precursor | Key Innovation | Potential Advantage |

| Pd-catalyzed Cross-Coupling | ortho-Halo-benzamide | Solvent-free mechanochemistry; room-temperature catalysts; atom-economical boron reagents. | Increased sustainability, reduced cost, milder reaction conditions. beilstein-journals.orgnih.gov |

| Ir-catalyzed C-H Borylation | Benzamide (B126) | Ligand design for achieving ortho-selectivity. | High atom economy, reduced synthetic steps, use of simple starting materials. illinois.eduacs.org |

Expansion of Catalytic Versatility and Selectivity

While boronic acids are well-known reagents in cross-coupling reactions, their use as organocatalysts is an emerging field of high interest. rsc.org Future research will explore the catalytic potential of this compound, leveraging its unique bifunctional nature. The ortho-benzamido group can act as a directing group or participate in catalysis through hydrogen bonding, potentially enabling novel reactivity and enhancing selectivity.

One promising avenue is in dehydrative condensation reactions, such as the formation of amides and esters. The boronic acid can activate a carboxylic acid, while the adjacent amide moiety could orient the incoming nucleophile (an amine or alcohol) through hydrogen bonding, thereby controlling the reaction's stereoselectivity or chemoselectivity. This cooperative effect could lead to catalysts that are more efficient and selective than simple phenylboronic acids. The development of catalysts based on this scaffold could provide mild and selective reaction conditions, enhancing atom economy by avoiding the use of stoichiometric activating agents. nih.gov

Advanced Supramolecular Systems and Stimuli-Responsive Materials

Phenylboronic acid (PBA)-containing polymers are well-established as "smart" materials capable of responding to various environmental stimuli, including changes in pH or the presence of sugars. researchgate.net The incorporation of the this compound unit into polymers and other materials is a promising direction for creating more complex and highly functional systems.

The benzamido group introduces a robust hydrogen-bonding motif, which can work in concert with the diol-binding capability of the boronic acid. This dual functionality can be exploited to construct advanced supramolecular systems, such as self-healing hydrogels, where the hydrogen bonds provide an additional layer of reversible cross-linking. Furthermore, these materials could exhibit multi-stimuli responsiveness. For example, a hydrogel could be designed to dissolve at a specific pH (triggering the boronic acid ester hydrolysis) while also exhibiting thermal responses mediated by the hydrogen-bonding network of the amide groups. Such materials could find applications in sophisticated drug delivery systems, where the release of a therapeutic agent is triggered by a specific combination of biological signals like glucose concentration and acidic pH, which are often characteristic of tumor microenvironments or inflammatory sites. chemicalbook.com

| Functional Group | Stimulus Response | Potential Application |

| Boronic Acid | pH, Sugars (e.g., glucose), Reactive Oxygen Species (ROS) | Glucose-sensing, targeted drug delivery to cancer cells. researchgate.netchemicalbook.com |

| Benzamide | Temperature, Solvent Polarity | Thermally responsive materials, enhanced self-assembly. |

| Combined System | Multi-stimuli (e.g., pH and Temperature) | Highly specific "on-demand" drug release, complex hydrogel networks. |

Rational Design of New Functional Molecules

The this compound structure serves as an excellent scaffold for the rational design of new functional molecules for applications in medicinal chemistry, chemical sensing, and materials science. upenn.edu The principles of molecular design, including computational modeling and scaffold hybridization, will be pivotal in this endeavor. researchgate.netresearchgate.net

In medicinal chemistry, the scaffold can be used to design enzyme inhibitors. The boronic acid group is a known pharmacophore that can form reversible covalent bonds with serine residues in the active sites of proteases, while the benzamide portion can mimic peptide backbones and form crucial hydrogen bonds with the enzyme. This makes the scaffold a promising starting point for developing inhibitors for targets like HIV protease. acs.org

For chemical sensing, the boronic acid moiety is a well-known receptor for carbohydrates. By attaching a fluorophore to the benzamide nitrogen or the phenyl ring, new fluorescent sensors can be designed. Binding of a sugar molecule to the boronic acid would alter the electronic environment of the fluorophore, leading to a change in fluorescence intensity or color, allowing for the sensitive detection of specific saccharides. Computational methods will be essential for predicting the binding affinities and optical properties of these newly designed molecules before their synthesis. researchgate.net

Q & A

Q. Methodological Answer :

- Reverse-Phase HPLC : C18 columns with UV detection (λ = 254 nm) separate the compound from byproducts.

- Ion-Exchange Chromatography : Quantifies boronate esters in aqueous samples.

- Elemental Analysis : Verifies boron content (theoretical ~4.7%) .

Advanced: How do structural modifications (e.g., fluorination) of this compound affect its biological interactions?

Methodological Answer :

Fluorination at the benzamide ring enhances binding to carbohydrate receptors (e.g., glucose sensors). Key strategies:

- Fluorine Scanning : Synthesize mono-/di-fluoro analogs and test binding via surface plasmon resonance (SPR).

- Crystallography : Resolve co-crystal structures with target proteins (e.g., lectins) to map interaction sites .

Advanced: What computational tools predict the reactivity of this compound in novel reaction systems?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.